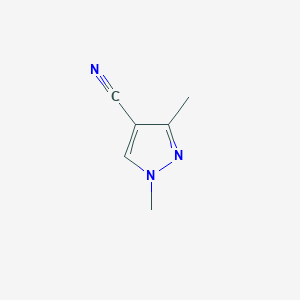

1,3-dimethyl-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dimethyl-1H-pyrazole-4-carbonitrile is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is a versatile building block in synthetic organic chemistry, often used to develop heterocyclic compounds that are of interest in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of this compound can be achieved through various methods. For instance, a group of novel derivatives was synthesized using a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, resulting in moderate yields and confirmed by spectroscopic analyses . Another approach involved a one-pot, four-component condensation reaction, which is an efficient method to obtain a new series of derivatives at room temperature in acetonitrile as a solvent . Additionally, a green synthesis method was described using a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile, with the structure confirmed by various spectroscopic studies and X-ray single-crystal determination .

Molecular Structure Analysis

The molecular structure of these derivatives has been extensively studied using experimental and computational approaches. Spectroscopic studies such as IR, NMR, HRMS, and UV-vis spectroscopy, along with X-ray crystallography, have been employed to confirm the structures . Computational methods like Hartree-Fock (HF) and density functional theory (DFT) have been used to calculate molecular geometry, vibrational frequencies, and chemical shift values, which are then compared with experimental data to validate the findings .

Chemical Reactions Analysis

The reactivity of this compound derivatives with various reagents has been explored to synthesize a wide range of compounds. For example, reactions with nitrogen-containing bases can lead to nucleophilic replacement, cleavage of rings, or cyclization to form new derivatives . Additionally, the reaction with dimethyl acetylenedicarboxylate in the presence of potassium carbonate can result in the formation of indolizine derivatives through a double Michael reaction followed by cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are closely related to their molecular structures. The presence of the CN functional group is a key feature that influences their reactivity and interactions . The antimicrobial activities of some derivatives have been evaluated, indicating their potential as bioactive compounds . Furthermore, the supramolecular aggregation of certain derivatives has been studied, revealing insights into their crystallization behavior and intermolecular interactions .

Safety and Hazards

“1,3-dimethyl-1H-pyrazole-4-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation. It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

“1,3-dimethyl-1H-pyrazole-4-carbonitrile” serves as a versatile precursor for the synthesis of various medicinally important compounds . It could be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers . Therefore, future research may focus on exploring its potential applications in these areas.

Mechanism of Action

Target of Action

Pyrazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s worth noting that pyrazole derivatives are known for their diverse pharmacological effects . They can interact with their targets and induce changes that lead to various biological activities.

Biochemical Pathways

Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that these compounds may affect a wide range of biochemical pathways.

Result of Action

It’s worth noting that pyrazole derivatives have shown significant biological activities , suggesting that this compound may also exhibit notable molecular and cellular effects.

properties

IUPAC Name |

1,3-dimethylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-6(3-7)4-9(2)8-5/h4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFOOXWGRXHZKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599122 |

Source

|

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87412-96-2 |

Source

|

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)

![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)